2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Overview
Description
2-oxo-1,2-diphenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C29H19NO5 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.12632271 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds with structural similarities to the query molecule have been synthesized and characterized for their antimicrobial and antioxidant capabilities. For example, benzofuranyl esters, which share a complexity in molecular structure, have shown significant antimicrobial ability against various strains and notable antioxidant activities through different assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays (C. S. Chidan Kumar et al., 2015).
Radical Scavenging Potency
The radical scavenging potency of certain compounds, particularly those featuring benzofuran-2-yl and oxoethyl benzoate groups, indicates their potential in contributing to antioxidant properties. These compounds were evaluated through various assays, demonstrating their effectiveness in scavenging reactive oxygen species (Li Yee Then et al., 2017).
Optical Storage and Photoinduced Birefringence
Research has also explored the applications of compounds with benzoyl and azo groups in reversible optical storage technologies. These studies have focused on the synthesis of polymers that can undergo photoinduced changes in their optical properties, demonstrating potential applications in data storage and photonic devices (X. Meng et al., 1996).
Polymer Science for Biomedical Applications
Polymer science research has incorporated oxazoline and related compounds for developing new types of biomedical polymers. These studies include the synthesis of polymers for drug delivery systems, demonstrating the relevance of such compounds in medical and pharmaceutical research (Z. Kroneková et al., 2016).
Corrosion Inhibition
Further extending the application scope, derivatives of xanthenes have been theoretically studied and experimentally validated for their effectiveness as corrosion inhibitors in acidic media. This research highlights the potential of structurally related compounds in industrial applications, protecting metals against corrosion (N. Arrousse et al., 2021).
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-(1,3-dioxoisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO5/c31-25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)35-29(34)21-15-17-22(18-16-21)30-27(32)23-13-7-8-14-24(23)28(30)33/h1-18,26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQHZBZNMRFAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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